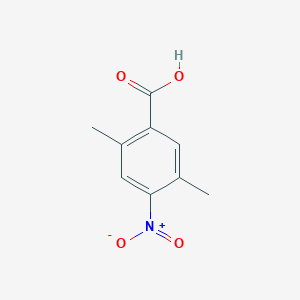

2,5-Dimethyl-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-4-8(10(13)14)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJLIVQRJOLTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290269 | |

| Record name | 2,5-dimethyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-70-7 | |

| Record name | 2,5-Dimethyl-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6954-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzoic Acid: Synthesis, History, and Applications for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethyl-4-nitrobenzoic acid, a substituted nitroaromatic compound of interest to researchers in organic synthesis and drug discovery. While the specific historical details of its initial discovery remain elusive in readily available literature, this document reconstructs a likely synthetic pathway based on established chemical principles and provides detailed experimental protocols. The guide delves into the significance of nitroaromatic compounds in medicinal chemistry, offering insights into their role in modulating the physicochemical and biological properties of molecules. A proposed two-step synthesis, commencing with the nitration of 2,5-dimethylphenol followed by the oxidation of the resultant 2,5-dimethyl-4-nitrophenol, is presented with mechanistic explanations. Physicochemical properties are tabulated for easy reference, and potential research applications are discussed, grounding the relevance of this molecule within the broader context of modern chemical and pharmaceutical science.

The Strategic Role of Nitroaromatic Compounds in Drug Development

Nitroaromatic compounds, often perceived with caution due to potential toxicity, are, in fact, a fascinating and valuable class of molecules in medicinal chemistry.[1][2] The strong electron-withdrawing nature of the nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] In drug design, the incorporation of a nitro group can enhance biological activity, modulate metabolic stability, and influence receptor binding affinity.[3] For instance, nitro-containing drugs have been successfully developed as antibacterial, anticancer, and antiparasitic agents.[1][3] Their mechanism of action often involves bioreduction of the nitro group within hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive nitrogen species that induce cellular damage.[2] This targeted activation renders them valuable as prodrugs.[1] Understanding the synthesis and properties of functionalized nitroaromatics like this compound is therefore of significant interest to scientists aiming to develop novel therapeutics.

Unearthing the Past: The Elusive History of this compound

A definitive record of the first synthesis and the scientists responsible for the discovery of this compound is not readily apparent in surveyed historical chemical literature. Its existence is primarily documented in the catalogs of chemical suppliers.[4][5][6] It is plausible that its initial synthesis was not a landmark discovery in itself but rather a part of broader investigations into the reactivity of substituted aromatic compounds or in the creation of compound libraries for screening purposes. The synthesis of related nitrobenzoic acids, such as 4-nitrobenzoic acid, has been well-documented, with methods involving the oxidation of the corresponding nitrotoluenes.[7][8] The development of synthetic routes to this compound likely followed from these established methodologies.

A Practical Guide to the Synthesis of this compound

The synthesis of this compound can be logically approached via a two-step process, starting from the readily available 2,5-dimethylphenol. The overall workflow is depicted below.

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2,5-Dimethylphenol

The introduction of a nitro group onto the 2,5-dimethylphenol ring is a classic electrophilic aromatic substitution reaction. The hydroxyl and methyl groups are ortho-, para-directing activators. The para-position to the hydroxyl group is the most sterically accessible and electronically favorable for nitration.

Caption: Mechanism of nitration of 2,5-dimethylphenol.

Experimental Protocol:

A detailed protocol for the synthesis of the intermediate, 2,5-dimethyl-4-nitrophenol, has been described.[9]

-

Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer, dissolve 61.0 g (0.50 mol) of 2,5-dimethylphenol in 200 mL of glacial acetic acid. Stir until a homogenous solution is achieved.

-

Acidification: Prepare a solution of 40 mL of water and an appropriate amount of sulfuric acid. Slowly add this acidic solution dropwise to the reaction flask and continue stirring at room temperature for 30 minutes.

-

Cooling: Transfer the reaction flask to a low-temperature bath and cool the mixture to between 5 and 10°C.

-

Nitrosation: Slowly add a solution of 35.0 g (0.50 mol) of sodium nitrite in 40 mL of water dropwise. After the addition is complete, continue to stir for an additional 15 minutes.

-

Precipitation and Filtration: Pour the reaction mixture into 1 L of water. A yellow solid will precipitate. Collect the solid by filtration and air-dry.

-

Oxidation to Nitro Compound: Place the nitrosyl product from the previous step into a 500 mL three-necked flask. Add 150 mL of water and then slowly add 70 mL of 68% nitric acid. Maintain the reaction temperature between 40 and 50°C. After the addition is complete, continue the reaction for 1 hour, followed by an additional 10-15 minutes of stirring.

-

Final Precipitation and Filtration: Pour the reaction mixture into 1 L of water to precipitate the product. Collect the solid by filtration and dry.

-

Recrystallization: Recrystallize the crude product from a toluene-petroleum ether mixed solvent system to yield the purified 2,5-dimethyl-4-nitrophenol.

Step 2: Proposed Oxidation of 2,5-Dimethyl-4-nitrophenol to this compound

A plausible method involves the use of potassium permanganate in a basic solution, followed by acidification.

Caption: Proposed pathway for the oxidation of 2,5-dimethyl-4-nitrophenol.

Proposed Experimental Protocol:

-

Disclaimer: This is a proposed protocol based on general chemical principles and has not been optimized. Appropriate safety precautions should be taken.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethyl-4-nitrophenol in a solution of sodium hydroxide or potassium carbonate in water.

-

Addition of Oxidant: While stirring vigorously, add a solution of potassium permanganate in water portion-wise. The addition should be controlled to manage the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide will form.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. This compound should precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical Data and Characterization

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 6954-70-7 | [5] |

| Molecular Formula | C₉H₉NO₄ | [5] |

| Molecular Weight | 195.17 g/mol | [5] |

| Appearance | Solid (Expected) | |

| SMILES | O=C(O)C1=CC(C)=C(=O)C=C1C | [5] |

| Purity (Typical) | ≥98% | [5] |

Characterization of the synthesized product should be performed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the aromatic ring and the two methyl groups.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Applications in Research and Development

While specific applications of this compound are not extensively documented, its structure suggests several potential uses for research and drug development professionals:

-

Building Block in Organic Synthesis: It can serve as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and nitro functionalities can be further modified to introduce a variety of other chemical groups.

-

Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it could be used in fragment-based screening to identify new starting points for drug discovery programs.

-

Development of Novel Bioactive Compounds: The nitroaromatic scaffold is present in numerous bioactive compounds.[1][3] This molecule could be a precursor for the synthesis of novel analogs of known drugs or for the exploration of new chemical space in the search for compounds with therapeutic potential, for example, in oncology or infectious diseases.

Conclusion

This compound represents an interesting, yet not extensively studied, chemical entity. This guide has provided a robust framework for its synthesis, grounded in established organic chemistry principles, and has placed its relevance within the context of the broader field of medicinal chemistry. The detailed protocols and mechanistic insights are intended to empower researchers to synthesize and further investigate this compound, potentially unlocking new applications in drug discovery and materials science. The elucidation of its biological activities and the development of its synthetic utility remain open avenues for future research.

References

- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]

-

Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why? Retrieved from [Link]

- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.

-

ChemSrc. (n.d.). 2,5-dimethyl-4-nitro-benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

-

SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

-

Quora. (2017, September 14). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol? Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. svedbergopen.com [svedbergopen.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6954-70-7|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,5-dimethyl-4-nitro-benzoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 7. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. 2,5-DIMETHYL-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzoic acid (CAS: 6954-70-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethyl-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable intermediate in synthetic organic chemistry. Its unique arrangement of a carboxylic acid, two methyl groups, and a nitro group on a benzene ring provides a versatile platform for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the carboxylic acid and the aromatic ring, making it a subject of interest for targeted molecular design.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical methodologies, key chemical transformations, and essential safety protocols.

Physicochemical & Computational Data

A foundational understanding of a compound's properties is critical for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6954-70-7 | [2] |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Boiling Point | 367.2ºC at 760 mmHg | [4] |

| Density | 1.333 g/cm³ | [4] |

| Flash Point | 163ºC | [4] |

| Purity | ≥97-98% (Commercially available) | [2][4] |

| Storage | Store at room temperature | [2] |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | [2] |

| logP | 1.91 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in introductory literature but can be inferred from standard aromatic substitution reactions. A logical and prevalent method involves the selective oxidation of one methyl group of a corresponding dinitrotoluene precursor. However, a more direct and regioselective approach starts with the nitration of 2,5-dimethylbenzoic acid.

Conceptual Synthesis: Nitration of 2,5-Dimethylbenzoic acid

This process is an electrophilic aromatic substitution. The carboxylic acid is a meta-directing group, while the methyl groups are ortho, para-directing. The position of the incoming nitro group is determined by the combined directing effects and steric hindrance.

Core Directive Rationale: The choice of a mixed acid nitration (sulfuric and nitric acid) is standard for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the carboxylic acid on the ring. The reaction temperature must be carefully controlled below ambient to prevent over-nitration and side-product formation.

Experimental Protocol

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2,5-dimethylbenzoic acid. Place the flask in an ice-salt bath to cool to 0-5°C.

-

Acid Addition: Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature does not exceed 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0°C. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0-5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Slowly pour the reaction mixture over crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified product.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HPLC analysis.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

The functionality of this compound is dominated by the carboxylic acid and the nitro group, both of which are electron-withdrawing. This deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution.

Key Transformations:

-

Reduction of the Nitro Group: The most significant transformation for drug development is the reduction of the nitro group to an amine. This yields 4-amino-2,5-dimethylbenzoic acid, a versatile building block for synthesizing heterocycles, amides, and other functionalities common in pharmaceutical scaffolds.[1][5]

-

Reactions of the Carboxylic Acid: The carboxylic acid group undergoes standard transformations:

-

Esterification: Reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) yields the corresponding ester.[5]

-

Amide Formation: Conversion to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine produces amides.[5]

-

Decarboxylation: While requiring high temperatures, decarboxylation can occur, though it is less common for this specific molecule in synthetic routes.[5]

-

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate. The corresponding amine, 4-amino-2,5-dimethylbenzoic acid, is a particularly valuable precursor. While direct applications of the title compound are not widely documented in final drug products, its role as a building block is critical. For instance, substituted aminobenzoic acids are core components of various therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors. The specific substitution pattern of this molecule offers a unique steric and electronic profile for medicinal chemists to explore in structure-activity relationship (SAR) studies.

Analytical Methodologies

To ensure quality control and reaction monitoring, a robust set of analytical techniques is required.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of an acetonitrile/water gradient with a UV detector.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation.

-

¹H NMR: Will show distinct signals for the two methyl groups, the two aromatic protons, and the carboxylic acid proton.

-

¹³C NMR: Will confirm the presence of nine distinct carbon environments, including the carboxyl carbon, the four substituted aromatic carbons, the two unsubstituted aromatic carbons, and the two methyl carbons.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight (195.17 g/mol ) and fragmentation pattern.[2][3]

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.

Safety, Handling, and Storage

-

Hazards: Compounds in this class are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[8][7] Some related compounds are suspected of causing genetic defects or cancer.[8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid generating dust.[9]

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store away from strong oxidizing agents and strong bases.[9]

References

-

Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. Available from: [Link]

-

Ataman Kimya. NITROBENZOIC ACID. Available from: [Link]

-

Fiveable. Nitrobenzoic Acid Definition. Available from: [Link]

-

ResearchGate. Reaction of 2-nitrobenzoic acid with styrene. Available from: [Link]

-

Solubility of Things. 2,5-Dimethyl-4-nitroaniline. Available from: [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chemscene.com [chemscene.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 2,5-dimethyl-4-nitro-benzoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. chemcess.com [chemcess.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,5-Dimethyl-4-nitrobenzoic Acid for Advanced Research and Development

Introduction

Substituted nitrobenzoic acids represent a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules. Their unique electronic and structural properties make them indispensable in various fields, most notably in pharmaceutical sciences. This technical guide focuses on 2,5-Dimethyl-4-nitrobenzoic acid, a specific derivative that holds significant promise for researchers, scientists, and professionals in drug development. We will delve into its core characteristics, provide a robust synthesis methodology, and explore its potential applications, underpinned by established scientific principles.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the IUPAC name and structural representation of this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of the functional groups on the benzoic acid backbone: a carboxylic acid group, two methyl groups at positions 2 and 5, and a nitro group at position 4.

Chemical Structure

The molecular structure of this compound is depicted below. The spatial arrangement of the electron-withdrawing nitro group and the electron-donating methyl groups, in conjunction with the carboxylic acid functionality, dictates its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from reaction kinetics to bioavailability.

| Property | Value | Source |

| CAS Number | 6954-70-7 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | [1] |

| LogP | 1.90984 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Table 1: Key physicochemical properties of this compound.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic ring and increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The methyl groups, being electron-donating, slightly counteract this effect but also introduce steric hindrance that can affect reaction pathways and molecular interactions.

Synthesis Methodology

Proposed Synthetic Pathway

The most direct and industrially scalable approach for the synthesis of this compound is the selective oxidation of one of the methyl groups of 1,4-dimethyl-2-nitrobenzene (also known as 2-nitro-p-xylene).

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol adapts a patented method for the synthesis of a related compound, 2-methyl-4-nitrobenzoic acid, which employs dilute nitric acid as the oxidant in the presence of a free radical initiator and a phase transfer catalyst.[2] This approach offers milder reaction conditions and improved selectivity compared to harsher oxidizing agents like permanganate or dichromate.

Materials:

-

1,4-Dimethyl-2-nitrobenzene (Substrate)

-

Dilute Nitric Acid (e.g., 30-60%) (Oxidant)

-

Benzoyl Peroxide (Free Radical Initiator)

-

Benzyltriethylammonium Chloride (Phase Transfer Catalyst)

-

Ethyl Acetate (Extraction Solvent)

-

Anhydrous Sodium Sulfate (Drying Agent)

-

Sodium Bicarbonate Solution (for washing)

-

Hydrochloric Acid (for acidification)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,4-dimethyl-2-nitrobenzene, benzoyl peroxide (as the free radical initiator), and benzyltriethylammonium chloride (as the phase transfer catalyst).

-

Addition of Oxidant: Slowly add dilute nitric acid to the reaction mixture through the dropping funnel while stirring continuously.

-

Reaction: Heat the mixture to a controlled temperature (e.g., 100°C) and maintain the reaction with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and a saturated solution of sodium bicarbonate to remove any unreacted nitric acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to literature values.

Role in Drug Development and Medicinal Chemistry

Nitroaromatic compounds, including nitrobenzoic acid derivatives, are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] The nitro group can act as both a pharmacophore and a toxicophore, and its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[6]

As a Versatile Building Block

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[7] The carboxylic acid group provides a handle for various chemical modifications, such as esterification and amidation, allowing for its incorporation into larger molecular scaffolds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This versatility makes it a key starting material for combinatorial chemistry and the generation of compound libraries for drug screening.

Potential Biological Activities

While specific studies on the biological activity of this compound are limited, the broader class of nitrobenzoates has shown promise in several therapeutic areas:

-

Antimicrobial Activity: Nitro-containing compounds have a long history of use as antimicrobial agents.[4] Their mechanism of action often involves the reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the pathogen.[6] Notably, derivatives of nitrobenzoic acid have demonstrated activity against Mycobacterium tuberculosis.[8]

-

Anticancer Activity: The potential of nitrobenzoate derivatives as anticancer agents is an area of active research.[9] The electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interact with biological targets involved in cancer cell proliferation.

-

Anti-inflammatory Properties: Certain nitrobenzoate derivatives have been shown to possess anti-inflammatory properties by modulating the production of inflammatory cytokines.[9]

The specific substitution pattern of this compound, with its two methyl groups, may influence its binding affinity and selectivity for biological targets compared to other nitrobenzoic acid isomers. This unique structure warrants further investigation into its specific biological effects.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Its synthesis, achievable through the oxidation of the corresponding nitrotoluene, provides a reliable source of this valuable intermediate. The rich chemistry of the nitrobenzoic acid scaffold, combined with the specific substitution pattern of this molecule, makes it a compelling candidate for further exploration in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to leverage the potential of this compound in their advanced research endeavors.

References

- (Reference to a general organic chemistry textbook or IUPAC nomenclature guide - self-cre

- (Reference to a database like PubChem or ChemSpider for structural information - self-cre

- (Reference to a chemical properties database or handbook - self-cre

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents. [URL: https://patents.google.

- (Reference to a general laboratory techniques manual - self-cre

- The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide - Benchchem. [URL: https://www.benchchem.

- (Reference to a review on the synthesis of aromatic compounds - self-cre

- (Reference to a study on the electronic effects of substituents - self-cre

- p-NITROBENZOIC ACID - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0391]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9185419/]

- 6954-70-7 | this compound | ChemScene. [URL: https://www.chemscene.com/products/2,5-Dimethyl-4-nitrobenzoic-acid-6954-70-7.html]

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [URL: https://www.mdpi.com/1420-3049/25/15/3545]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. [URL: https://ouci.dntb.gov.ua/en/work/2022-3/22-3-2022-st-1/]

- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI. [URL: https://www.mdpi.com/1424-8247/16/4/563]

- (Reference to a review on drug design and development - self-cre

- (Reference to a study on the structure-activity relationship of nitro compounds - self-cre

- (Reference to a combinatorial chemistry review - self-cre

- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7775531/]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 7. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Latent Therapeutic Potential of 2,5-Dimethyl-4-nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

Substituted nitrobenzoic acids represent a versatile and compelling class of scaffolds in medicinal chemistry, with a rich history of biological activity.[1] The strong electron-withdrawing nature of the nitro group dramatically influences the electronic properties of the benzene ring, making these compounds prime candidates for targeted therapeutic design.[1][2] This guide focuses on the therapeutic potential of derivatives of the 2,5-Dimethyl-4-nitrobenzoic acid core structure. While direct and extensive research on this specific substitution pattern is emerging, by analyzing the vast body of literature on related nitroaromatic compounds, we can delineate a clear path for investigation. This document provides an in-depth overview of the predominant biological activities, the underlying mechanisms of action, and robust experimental protocols for the systematic evaluation of novel this compound derivatives.

The Nitroaromatic Scaffold: A Foundation for Bioactivity

The this compound structure combines several key features that are critical for influencing its interaction with biological systems:

-

The Carboxylic Acid Group: Provides a crucial site for hydrogen bonding, enabling interaction with the active sites of enzymes and receptors. It also serves as a synthetic handle for creating ester, amide, or salt derivatives to modulate properties like solubility and cell permeability.[3]

-

The Nitro Group (-NO₂): This is the primary driver of the compound's characteristic biological activities. As a potent electron-withdrawing group, it is a well-established pharmacophore in numerous antimicrobial agents.[3][4] Its true power lies in its ability to be bio-activated under specific physiological conditions.[1][5]

-

Methyl Groups (-CH₃): These groups are electron-donating and increase the lipophilicity of the molecule.[3] Their placement at the 2 and 5 positions influences the steric profile, which can be leveraged to achieve selective binding to target proteins and potentially reduce off-target effects.[3]

The strategic interplay of these groups dictates the compound's pharmacokinetic and pharmacodynamic profile, offering a rich landscape for chemical modification and optimization.

Primary Biological Activities & Mechanistic Insights

Research into nitroaromatic compounds has revealed two primary areas of significant biological activity: antimicrobial and anticancer effects.[6][7]

Antimicrobial Activity: A Prodrug-Based Approach

The most well-documented activity of nitroaromatic compounds is their efficacy against a wide range of microbial pathogens, including bacteria and fungi.[4][8]

Mechanism of Action: Reductive Bioactivation

The core mechanism hinges on the compound acting as a prodrug.[2] The nitro group itself is relatively inert, but within the anaerobic or microaerophilic environment of many microbial cells, it undergoes enzymatic reduction by microbial nitroreductases.[5] This process, which uses NADH or NADPH as a reducing agent, is central to the compound's toxicity.[2][8]

The reduction is a stepwise process:

-

The nitro group (R-NO₂) is reduced to a nitroso intermediate (R-NO).

-

This is further reduced to a hydroxylamine intermediate (R-NHOH).

-

Finally, an amino group (R-NH₂) is formed.

The nitroso and hydroxylamine intermediates are highly reactive, toxic species.[5][8] They can covalently bind to and damage critical macromolecules such as DNA, leading to strand breaks and cell death.[4][8] Furthermore, this reductive process can generate reactive oxygen species (ROS), like the superoxide anion, inducing significant oxidative stress within the pathogen.[2]

This requirement for microbial-specific enzymes provides a theoretical basis for selective toxicity, a highly desirable trait in antimicrobial drug development.

Anticancer Activity: An Emerging Frontier

The application of nitrobenzoate derivatives as anticancer agents is a growing field of investigation.[6] The mechanisms here are more varied but often capitalize on the unique tumor microenvironment.

Mechanism of Action: Hypoxia-Selective Activation and Enzyme Inhibition

Solid tumors often contain hypoxic (low-oxygen) regions. Similar to anaerobic bacteria, these regions have higher levels of nitroreductase activity compared to healthy, well-oxygenated tissues. This presents an opportunity for hypoxia-selective activation of nitroaromatic prodrugs, leading to targeted cytotoxicity within the tumor while sparing normal tissue.

Additionally, specific derivatives have been shown to act through enzyme inhibition. For example, 4-methyl-3-nitrobenzoic acid has been found to inhibit cancer cell migration by preventing cofilin phosphorylation and actin polymerization, which are essential processes for cell motility.[6]

Experimental Evaluation: Protocols for Screening

The systematic evaluation of novel this compound derivatives requires robust and validated in vitro assays. The following protocols provide a foundation for assessing antimicrobial and cytotoxic potential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to a 0.5 McFarland standard

-

Test compound stock solution (e.g., 10 mg/mL in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (media only) and vehicle control (media + DMSO)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.

-

Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final volume of 110 µL.

-

Controls: Prepare wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a vehicle control (broth + inoculum + highest concentration of DMSO).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Analysis: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed, compared to the positive control.

Causality Behind Choices:

-

0.5 McFarland Standard: Ensures a consistent and reproducible starting density of microorganisms for reliable MIC values.

-

Vehicle Control: It is critical to confirm that the solvent (e.g., DMSO) used to dissolve the compound does not have its own antimicrobial activity at the concentrations used.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the compound's toxicity against human cell lines.[7]

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

While specific SAR data for this compound is not yet established, we can infer trends from related analogs to guide future synthesis efforts.[3]

| Structural Modification | Rationale / Predicted Impact on Activity |

| Esterification of Carboxylic Acid | Increases lipophilicity, potentially improving cell membrane penetration. The ester acts as a prodrug that can be hydrolyzed by intracellular esterases to release the active acid.[9] |

| Amide Formation | Creates derivatives with different hydrogen bonding capabilities and steric profiles, which can alter target binding specificity. |

| Modification of Methyl Groups | Replacing methyl groups with larger alkyl chains could further increase lipophilicity. Replacing them with electron-withdrawing groups (e.g., -CF₃) would alter the electronic properties of the ring. |

| Positional Isomerism of Nitro Group | The position of the nitro group is a key determinant of activity.[9] Synthesizing isomers (e.g., 2-nitro or 3-nitro) would likely yield compounds with significantly different biological profiles due to changes in electronic and steric effects. |

Future Directions: The logical next step is the synthesis of a focused library of this compound derivatives based on the SAR principles outlined above. These compounds should then be subjected to the systematic screening workflow described. Promising "hit" compounds with high potency and low cytotoxicity can then be advanced to more complex secondary assays, such as mechanism-of-action studies and in vivo efficacy models. The versatility of the nitrobenzoic acid scaffold suggests that with rational design and rigorous evaluation, novel and effective therapeutic agents can be developed.

References

A consolidated list of all sources cited in this document is provided below for verification and further reading.

References

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PubMed Central. Retrieved from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). ResearchGate. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. Retrieved from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). Bio-Science Research Bulletin. Retrieved from [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2025). ResearchGate. Retrieved from [Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PubMed Central. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 2,5-Dimethyl-4-nitrobenzoic Acid: A Roadmap for Research and Development

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroaromatic compounds, particularly nitrobenzoate derivatives, represent a versatile chemical scaffold with a history of significant biological activity.[1] While the therapeutic landscape of many nitrobenzoates has been explored, 2,5-Dimethyl-4-nitrobenzoic acid remains a relatively uncharacterized molecule. This technical guide provides a comprehensive framework for investigating its therapeutic potential. By synthesizing data from structurally related compounds, we postulate potential applications in oncology and infectious diseases and provide detailed, actionable experimental protocols for a systematic evaluation. This document is intended to serve as a foundational roadmap for researchers and drug development professionals seeking to unlock the therapeutic value of this promising compound.

Introduction to this compound

This compound is a nitroaromatic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[2] Its structure, characterized by a benzoic acid core with two methyl groups and a nitro group, suggests a potential for diverse biological interactions. The presence of the nitro group, in particular, is a key feature in many bioactive molecules, often acting as a bio-activatable "warhead" or influencing the electronic properties of the molecule to facilitate target binding.[1][3] While commercially available for research purposes, its specific biological activities and therapeutic applications are not yet well-defined in the public domain.[2][4][5]

| Property | Value | Source |

| CAS Number | 6954-70-7 | ChemScene[2] |

| Molecular Formula | C₉H₉NO₄ | ChemScene[2] |

| Molecular Weight | 195.17 | ChemScene[2] |

| Appearance | Yellow crystalline powder (inferred from related compounds) | N/A |

| Solubility | Slightly soluble in water, soluble in organic solvents (inferred from related compounds) | N/A |

Inferred Therapeutic Potential Based on Structural Analogs

The therapeutic potential of this compound can be inferred from the established biological activities of structurally similar compounds.

Antimicrobial Activity, particularly Antitubercular

Nitrobenzoate derivatives have demonstrated significant efficacy against a range of microbial pathogens.[1] A substantial body of research highlights the activity of nitrobenzoate esters against Mycobacterium tuberculosis (Mtb).[1][3] These compounds often act as prodrugs, requiring activation by mycobacterial enzymes.[1][3] The reduction of the nitro group by these enzymes can generate reactive nitrogen species, leading to cellular damage.[1] The 3,5-dinitrobenzoate scaffold, in particular, has been identified as a promising starting point for new antimycobacterial agents.[1][6]

Anticancer Activity

The potential of nitrobenzoate derivatives as anticancer agents is an emerging field of research.[1] Their mechanisms of action can include the inhibition of cancer cell migration and the induction of apoptosis.[1] Structurally related compounds, such as 3,4-Dimethyl-2-nitrobenzoic acid, are known intermediates in the synthesis of antineoplastic agents.[7] This suggests that the dimethyl-nitrobenzoic acid scaffold may possess inherent anticancer properties.

Proposed Mechanisms of Action and Investigational Pathways

Based on the activities of related compounds, we propose the following investigational pathways for this compound.

As a Bio-reductively Activated Antimicrobial Agent

We hypothesize that this compound could be a substrate for bacterial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species. This mechanism is particularly relevant for pathogens like M. tuberculosis.

Caption: Proposed bio-reductive activation pathway of this compound.

As a Modulator of Cancer Cell Signaling

We propose that this compound may interfere with key signaling pathways in cancer cells, such as those involved in proliferation and survival. A plausible, though hypothetical, target could be a kinase or a transcription factor pathway that is sensitive to small molecule inhibition.

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Experimental Protocols for Therapeutic Evaluation

The following protocols provide a detailed methodology for the initial screening and evaluation of this compound.

Antimicrobial Susceptibility Testing

This protocol will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic microbes.

Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Prepare Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Prepare 96-Well Plates: Add 100 µL of appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) to each well of a sterile 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

-

Prepare Inoculum: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add 10 µL of the microbial suspension to each well. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol will assess the cytotoxic effect of the compound on cancer cell lines.[1]

Workflow:

Caption: Workflow for MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

While direct evidence for the therapeutic uses of this compound is currently lacking in published literature, a systematic investigation based on the activities of its structural analogs is warranted. The protocols outlined in this guide provide a clear and scientifically rigorous path for the initial evaluation of its antimicrobial and anticancer potential. Positive results from these initial screens would justify further studies into its mechanism of action, in vivo efficacy, and toxicological profile. The unique substitution pattern of this molecule may offer novel pharmacological properties, and its exploration could lead to the development of new therapeutic agents.

References

-

PrepChem. Synthesis of 2-nitrobenzoic acid. Available from: [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. Available from: [Link]

-

eChemCloud. 2,5-dimethyl-4-nitro-benzoic acid. Available from: [Link]

- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

-

Lopes, F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Available from: [Link]

-

Pinto, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Available from: [Link]

-

Pozdnyakov, D. I., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available from: [Link]

-

PubChem. 2,5-Dimethyl-4-nitrophenol. Available from: [Link]

-

TradeIndia. 3 4-Dimethyl-2-nitrobenzoic acid CAS:4315-13-3. Available from: [Link]

-

Akinmoladun, A. C., et al. (2022). Glycemic Responses, Enzyme Activity, and Sub-Acute Toxicity Evaluation of Unripe Plantain Peel Extract in Rats. MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6954-70-7|this compound|BLD Pharm [bldpharm.com]

- 5. 2,5-dimethyl-4-nitro-benzoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. 3,4-Dimethyl-2-nitrobenzoic Acid CAS 4315-13-3, High Purity Medicine Grade, Best Price [nbinnochem.com]

role of 2,5-Dimethyl-4-nitrobenzoic acid in organic synthesis

An In-Depth Technical Guide to the Role of 2,5-Dimethyl-4-nitrobenzoic Acid in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate field of organic synthesis, particularly within medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty. This compound (DMNA) emerges as a highly valuable, multifunctional building block. Its rigid benzene core is strategically decorated with three distinct functional groups: a carboxylic acid, a nitro group, and two methyl groups. This specific arrangement provides a powerful platform for a variety of chemical transformations, allowing chemists to introduce molecular complexity in a controlled and predictable manner.

The presence of the electron-withdrawing nitro and carboxyl groups, contrasted with the electron-donating methyl groups, creates a unique electronic environment that influences the reactivity of the aromatic ring and the functional groups themselves. However, the primary synthetic utility of DMNA lies in the orthogonal reactivity of its nitro and carboxylic acid moieties. The nitro group serves as a masked amine, which can be revealed through reduction, while the carboxylic acid provides a handle for amide couplings, esterifications, and other nucleophilic acyl substitution reactions. This guide will explore the synthesis, core reactivity, and strategic applications of DMNA, providing researchers and drug development professionals with a comprehensive understanding of its role as a versatile intermediate.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| CAS Number | 6954-70-7 | [2] |

| Appearance | Off-white to yellow powder/crystals | N/A |

| Melting Point | Not consistently reported | N/A |

| Topological Polar Surface Area | 80.44 Ų | [2] |

| LogP | 1.91 | [2] |

I. Synthesis of this compound

The most common and industrially viable route to substituted nitrobenzoic acids involves the oxidation of the corresponding nitrotoluenes. For this compound, the logical precursor is 1,4-dimethyl-2-nitrobenzene. The challenge in this synthesis is the selective oxidation of one methyl group while the other remains intact. Strong oxidizing agents like potassium permanganate or sodium dichromate under acidic conditions are typically employed. The choice of oxidant and reaction conditions is critical to maximize yield and minimize over-oxidation to the dicarboxylic acid.

A general approach, adapted from established procedures for similar compounds, is the oxidation of a nitroxylene derivative.[3][4] The nitro group's strong electron-withdrawing effect can make the oxidation of the adjacent methyl groups more difficult compared to unsubstituted xylenes, often requiring forcing conditions.[4]

Experimental Protocol: Oxidation of 1,4-Dimethyl-2-nitrobenzene

This protocol outlines a representative method for the synthesis of this compound.

Step 1: Reaction Setup

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1,4-dimethyl-2-nitrobenzene (1.0 eq).

-

Add water to the flask to create a suspension.

Step 2: Addition of Oxidant

-

Prepare a solution of potassium permanganate (KMnO₄) (approx. 3.0 eq) in water.

-

Heat the suspension of the starting material to reflux (approx. 100 °C).

-

Slowly add the KMnO₄ solution via the dropping funnel to the refluxing mixture over a period of 4-6 hours. The purple color of the permanganate will disappear as it is consumed. Maintain vigorous stirring throughout the addition to ensure proper mixing.

Causality: The slow addition of the oxidant under reflux conditions is crucial. It controls the exothermic reaction, preventing dangerous temperature spikes and minimizing the formation of byproducts from over-oxidation. The vigorous stirring ensures efficient heat and mass transfer in the heterogeneous mixture.

Step 3: Reaction Monitoring and Workup

-

After the addition is complete, continue to heat at reflux until the purple color of the permanganate has completely vanished, indicating the reaction is complete (typically 2-4 hours). A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture to room temperature.

-

Filter the hot solution through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

Step 4: Isolation and Purification

-

Combine the filtrate and washings and cool the solution in an ice bath.

-

Acidify the clear, colorless filtrate by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2.

-

A white or pale-yellow precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Self-Validation: The purity of the final product should be assessed using techniques like melting point determination and ¹H NMR spectroscopy. The NMR spectrum should show two distinct singlets for the methyl groups, aromatic protons, and a broad singlet for the carboxylic acid proton. The disappearance of the starting material's signals confirms the reaction's completion.

II. Core Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound stems from the ability to selectively manipulate its two primary functional groups: the nitro group and the carboxylic acid.

A. The Nitro Group: A Precursor to the Versatile Amine

The most significant transformation of DMNA is the reduction of the nitro group to an amine, yielding 4-amino-2,5-dimethylbenzoic acid. This transformation unlocks a vast array of subsequent reactions, as the resulting aniline derivative is a key intermediate for building heterocycles and forming amide bonds. Nitroarenes are versatile building blocks precisely because the nitro group can be readily converted into an amino group, a cornerstone of many pharmaceutically relevant molecules.[5]

Common Reduction Methods:

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is a clean and efficient method.

-

Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Tin(II) chloride (SnCl₂), or Iron (Fe) in the presence of a strong acid (e.g., HCl) are robust and widely used.

Experimental Protocol: Reduction of DMNA to 4-Amino-2,5-dimethylbenzoic acid

Step 1: Reaction Setup

-

To a round-bottom flask, add this compound (1.0 eq) and ethanol.

-

Carefully add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

Step 2: Reaction

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

-

The reaction is typically complete within 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

Causality: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups. The reaction proceeds in an acidic environment (often with added HCl, though SnCl₂ itself is a Lewis acid) and provides high yields. Ethanol is a common solvent that facilitates the dissolution of the organic starting material.

Step 3: Workup and Isolation

-

After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Basify the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated NaOH until the pH is ~8-9 to precipitate tin salts and deprotonate the product's amine and carboxylate groups.

-

Filter the mixture to remove the tin hydroxides.

-

Re-acidify the filtrate with acetic acid or dilute HCl to the isoelectric point of the amino acid (typically pH ~4-5), causing the product, 4-amino-2,5-dimethylbenzoic acid, to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

B. The Carboxylic Acid Group: The Acylation Handle

The carboxylic acid moiety of DMNA provides a reliable site for acylation reactions. This functionality is typically engaged after the nitro group has been reduced, but it can also be derivatized first.

Key Transformations:

-

Amide Bond Formation: The carboxylic acid can be coupled with various primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry. The reaction is typically mediated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields the corresponding ester.

Logical Workflow: From DMNA to Complex Amides

The following diagram illustrates the central role of DMNA as an intermediate, showcasing the orthogonal manipulation of its functional groups.

Caption: Synthetic pathway from DMNA to amide derivatives.

III. Application in the Synthesis of Bioactive Molecules

The true measure of a building block's value is its successful incorporation into the synthesis of complex, high-value target molecules. While specific examples for this compound itself are less prevalent in readily available literature than for its isomers, its derivative, 4-amino-2,5-dimethylbenzoic acid, is a key component in constructing molecules with potential therapeutic applications. For instance, structurally similar aminobenzoic acids are precursors to a range of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.

The general strategy involves using the amino group of the reduced DMNA as a nucleophile or as a handle to construct a heterocyclic core, while the carboxylic acid is used to link to other parts of the target molecule.

Illustrative Synthetic Workflow: A Hypothetical Kinase Inhibitor Scaffold

Let's consider a hypothetical synthesis where 4-amino-2,5-dimethylbenzoic acid is used to build a quinazolinone-based scaffold, a common motif in kinase inhibitors.

Caption: Workflow for a hypothetical kinase inhibitor synthesis.

-

Amide Formation/Formylation: The starting amino acid is first reacted with formic acid or a derivative to form the corresponding formamide.

-

Cyclization: This intermediate is then cyclized, often by heating with another amine source, to construct the core quinazolinone ring system. The carboxylic acid group becomes part of the heterocyclic ring.

-

Further Functionalization: The resulting quinazolinone core, which now contains the 2,5-dimethylphenyl moiety derived from the original DMNA, can be further elaborated through standard cross-coupling reactions or other transformations to yield the final, complex target molecule.

This workflow demonstrates how the specific substitution pattern of DMNA—the methyl groups and the relative positions of the core functional groups—is carried through the synthesis to become an integral part of the final product's architecture, ultimately influencing its biological activity and pharmacokinetic properties.

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its value is not merely in its constituent parts, but in the synthetic possibilities unlocked by their specific arrangement. The ability to perform a straightforward reduction of the nitro group to an amine, coupled with the rich chemistry of the carboxylic acid, provides a robust and flexible two-pronged approach to molecular construction. For researchers in drug discovery and development, mastering the use of such intermediates is key to the efficient and innovative synthesis of the next generation of therapeutic agents. Its well-defined reactivity and structural features ensure that this compound will remain a relevant and powerful tool in the synthetic chemist's arsenal.

References

- BLD Pharm. 6954-70-7|this compound.

- SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts.

- Ningbo Inno Pharmchem Co.,Ltd.The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis.

- PrepChem.com. Synthesis of 2-nitrobenzoic acid.

- ChemScene. 6954-70-7 | this compound.

- Organic Syntheses Procedure. p-NITROBENZOIC ACID.

- BenchChem. A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry.

- Fisher Scientific.

- Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- NIH PubChem. 2,5-Dimethyl-3-nitrobenzoic acid.

- NIH PMC. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2,5-Dimethyl-4-nitrobenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

2,5-Dimethyl-4-nitrobenzoic acid has emerged as a versatile and strategically valuable building block in the lexicon of medicinal chemistry. Its unique substitution pattern—a carboxylic acid for vectorial growth, a nitro group for chemical diversification, and two methyl groups for steric and electronic modulation—offers a compelling scaffold for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and proven applications, with a focus on leveraging its distinct properties for the rational design of bioactive molecules. Detailed experimental protocols and mechanistic insights are provided to empower researchers in harnessing the full potential of this important chemical intermediate.

Introduction: The Architectural Logic of a Privileged Scaffold

In the intricate process of drug discovery, the selection of starting materials and key intermediates is a critical determinant of synthetic feasibility and the ultimate biological activity of a target molecule. Substituted benzoic acids are a cornerstone of medicinal chemistry, offering a robust platform for the construction of a diverse array of pharmacophores. Among these, this compound (DMNA) presents a particularly interesting case. The electronic interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group on the aromatic ring, combined with the reactive handle of the carboxylic acid, creates a molecule with nuanced reactivity and a defined three-dimensional profile.

Nitroaromatic compounds, in general, are recognized for their broad spectrum of biological activities and their utility as synthetic precursors. The nitro group can serve as a bioisostere, a pharmacophore in its own right, or a versatile functional group that can be readily transformed into an amine, opening avenues for a wide range of derivatizations.[1] This guide will explore the synthesis of DMNA, delve into its key chemical transformations, and showcase its application in the construction of biologically active compounds, thereby providing a comprehensive resource for its effective utilization in drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its application in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 6954-70-7 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥98% (typical) | [1] |

| SMILES | O=C(O)C1=CC(C)=C(=O)C=C1C | [1] |

Synthesis of this compound

The most common and industrially scalable route to this compound is the oxidation of the corresponding methyl group of 2,5-dimethyl-4-nitrotoluene. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed for this transformation. The reaction proceeds under basic conditions, followed by acidification to precipitate the carboxylic acid.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Oxidation of 2,5-Dimethyl-4-nitrotoluene

This protocol is adapted from established procedures for the oxidation of nitrotoluenes.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,5-dimethyl-4-nitrotoluene in water.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄) portion-wise to the suspension. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 95-100 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

-

Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.

-

Isolation: The desired this compound will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the carboxylic acid and the nitro group.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is the most versatile handle for molecular elaboration, primarily through the formation of amide and ester bonds.

4.1.1. Amide Bond Formation: A Gateway to Bioactive Benzamides

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[4] The direct condensation of a carboxylic acid with an amine is generally unfavorable, thus requiring activation of the carboxylic acid.